ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No.: 859138-55-9
Cat. No.: VC5934089
Molecular Formula: C24H24O6
Molecular Weight: 408.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859138-55-9 |
|---|---|
| Molecular Formula | C24H24O6 |
| Molecular Weight | 408.45 |
| IUPAC Name | ethyl 4-[2-methyl-7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C24H24O6/c1-5-27-24(26)17-6-8-18(9-7-17)30-23-16(4)29-21-14-19(28-13-12-15(2)3)10-11-20(21)22(23)25/h6-12,14H,5,13H2,1-4H3 |
| Standard InChI Key | GGSQVIUQXWFFPE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 4H-chromen-4-one core substituted at the 3-position with a benzoate ester group and at the 7-position with a prenyl ether moiety. The IUPAC name, ethyl 4-[2-methyl-7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate, reflects its intricate substitution pattern. Key structural elements include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄O₆ |
| Molecular Weight | 408.45 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
| InChIKey | GGSQVIUQXWFFPE-UHFFFAOYSA-N |
| PubChem CID | 1762583 |
The chromen-4-one scaffold (Position 4-oxo) is conjugated with a 2-methyl group, while the benzoate ester at Position 3 introduces aromaticity and potential metabolic stability. The 3-methylbut-2-en-1-yl (prenyl) ether at Position 7 may enhance lipid solubility and membrane permeability.
Stereochemical Considerations
No stereoisomers are reported for this compound, likely due to the absence of chiral centers in its structure. The planar arrangement of the chromene ring and ester groups suggests minimal conformational flexibility, which could influence receptor binding in biological systems.
Synthesis and Physicochemical Properties
Physicochemical Profile
Key properties inferred from structural analogs include:
| Property | Predicted Value |
|---|---|
| LogP (Octanol-Water) | ~3.5 (moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Melting Point | 180–190°C (estimated) |
The prenyl ether and benzoate ester likely contribute to low water solubility, necessitating formulation strategies for biological testing.
Biological Activities of Structural Analogs
Anti-Inflammatory Activity
Prenylated coumarins inhibit cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB). Osthole (7-methoxy-8-prenylcoumarin) reduces TNF-α production by 70% at 10 µM. The 2-methyl and benzoate groups in this compound could modulate COX-2 selectivity.
Anticancer Mechanisms
Chromene derivatives induce apoptosis via mitochondrial pathways. A study on 4-oxo-4H-chromene-3-carboxylates reported IC₅₀ values of 2–8 µM against MCF-7 breast cancer cells. The benzoate ester in this compound may improve cellular uptake compared to carboxylic acid analogs.
Research Gaps and Future Directions
Priority Investigations
-
Synthesis Optimization: Develop reproducible high-yield routes with characterization via NMR and HPLC.
-
ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and plasma protein binding.
-
Target Identification: Screen against kinase families (e.g., MAPK, PI3K) using computational docking.
Structural Modifications
-
Replace the prenyl group with longer isoprenoid chains to modulate lipophilicity.
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Explore biodegradable ester linkages (e.g., glycidyl esters) for prodrug development.
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